molecular formula C7H4FNO3 B1301997 2-Fluoro-5-nitrobenzaldehyde CAS No. 27996-87-8

2-Fluoro-5-nitrobenzaldehyde

Cat. No. B1301997
Key on ui cas rn: 27996-87-8
M. Wt: 169.11 g/mol
InChI Key: VVXFDFQEIRGULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04578395

Procedure details

To a solution of a mixture 290 mg of 3-(N-benzyl-N-methylamino)-2,2-diethylpropyl acetoacetate and 15 mg of methyl 3-aminocrotonate in 1 ml of 2-propanol was added 168 mg of 2-fluoro-5-nitrobenzaldehyde. The mixture was refluxed for 10 hours. The solvent was distilled off to leave the residue. The residue was purified by a column chromatography (n-hexane:ethyl acetate=2:1) on silica gel to provide 184 mg (yield 34%) of the desirec compound (140).
Name
3-(N-benzyl-N-methylamino)-2,2-diethylpropyl acetoacetate
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][C:9]([CH2:22]C)([CH2:20]C)[CH2:10][N:11]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH3:12])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[NH2:24]/[C:25](/[CH3:31])=[CH:26]\[C:27]([O:29][CH3:30])=[O:28].[F:32][C:33]1[CH:40]=[CH:39][C:38]([N+:41]([O-:43])=[O:42])=[CH:37][C:34]=1[CH:35]=O>CC(O)C>[CH3:5][C:3]1[NH:24][C:25]([CH3:31])=[C:26]([C:27]([O:29][CH3:30])=[O:28])[CH:35]([C:34]2[CH:37]=[C:38]([N+:41]([O-:43])=[O:42])[CH:39]=[CH:40][C:33]=2[F:32])[C:2]=1[C:1]([O:7][CH2:8][C:9]([CH3:20])([CH3:22])[CH2:10][N:11]([CH2:13][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[CH3:12])=[O:6]

Inputs

Step One
Name
3-(N-benzyl-N-methylamino)-2,2-diethylpropyl acetoacetate
Quantity
290 mg
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC(CN(C)CC1=CC=CC=C1)(CC)CC
Name
Quantity
15 mg
Type
reactant
Smiles
N\C(=C/C(=O)OC)\C
Name
Quantity
168 mg
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
1 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 10 hours
Duration
10 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to leave the residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by a column chromatography (n-hexane:ethyl acetate=2:1) on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C(C1C(=O)OCC(CN(C)CC1=CC=CC=C1)(C)C)C1=C(C=CC(=C1)[N+](=O)[O-])F)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 184 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 261.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.